

No Direct Data Available for N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide

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Compound of Interest

Compound Name: *Dopastin*

Cat. No.: *B10823531*

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An extensive search of scientific literature and chemical databases reveals no specific information on the biological activity, experimental protocols, or signaling pathways for the compound N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide. This indicates that the compound is likely novel, not yet described in published research, or a proprietary molecule.

However, based on its constituent chemical moieties—an N-nitrosohydroxylamine group and a crotonamide group—a predicted biological profile can be constructed. The biological activity is expected to be dominated by the N-nitrosohydroxylamine functional group.

Predicted Biological Activity Based on Chemical Structure

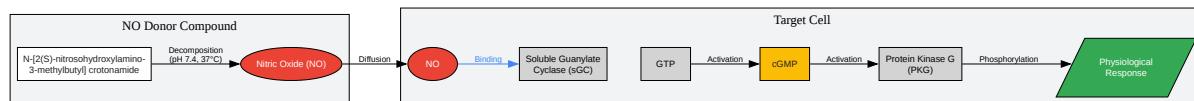
The molecule is a member of the class of compounds known as diazeniumdiolates or NONOates. The defining characteristic of NONOates is their ability to spontaneously release nitric oxide (NO) under physiological conditions (pH 7.4, 37°C).^{[1][2]} Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes.

Therefore, the principal biological activity of N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide is predicted to be that of a nitric oxide (NO) donor.^[3]

Core Signaling Pathway: sGC-cGMP Activation

The nitric oxide released from the donor compound would primarily act through the canonical NO signaling pathway:

- NO Release: The NONOate structure decomposes in aqueous solution, releasing two molecules of NO per molecule of the parent compound.[1][4]
- Diffusion: NO, as a small gaseous molecule, freely diffuses across cell membranes into target cells, such as vascular smooth muscle cells.[4]
- sGC Activation: Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1]
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Downstream Effects: cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets, leading to a physiological response, such as muscle relaxation.



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Caption: Predicted signaling pathway of nitric oxide (NO) released from the donor molecule.

Potential Biological Effects and Quantitative Data from Analogous NONOates

The specific rate of NO release (defined by the half-life, $t_{1/2}$) is a critical determinant of a NONOate's biological effect and is dictated by the amine substituent.[1][2] While the half-life for

the target compound is unknown, data from well-characterized NONOates can serve as a proxy for its potential effects.

Biological Effect	Example NONOate	Quantitative Data (Metric)	Biological System
Vasodilation	DEA/NO ($t_{1/2} \approx 2$ min)	$EC_{50} \approx 0.1\text{-}1 \mu\text{M}$	Isolated aortic rings
Inhibition of Platelet Aggregation	Spermine/NO ($t_{1/2} \approx 37$ min)	$IC_{50} \approx 0.5\text{-}5 \mu\text{M}$	Human platelet-rich plasma
Angiogenesis	DETA/NO ($t_{1/2} \approx 20$ h)	Effective Conc. $\approx 10\text{-}100 \mu\text{M}$	Endothelial cell culture
Antimicrobial Activity	Various NONOates	MIC values vary widely	Bacterial and fungal cultures[5]

Role of the Crotonamide Moiety

The crotonamide portion of the molecule is less likely to be the primary driver of acute biological activity but may influence the compound's overall profile. Crotonamide and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. [6][7] The α,β -unsaturated system in the crotonamide structure could potentially act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins. This could contribute to secondary mechanisms of action or off-target effects.

Experimental Protocols for Characterization

Should this compound become available for study, the following experimental workflows would be essential to characterize its biological activity.

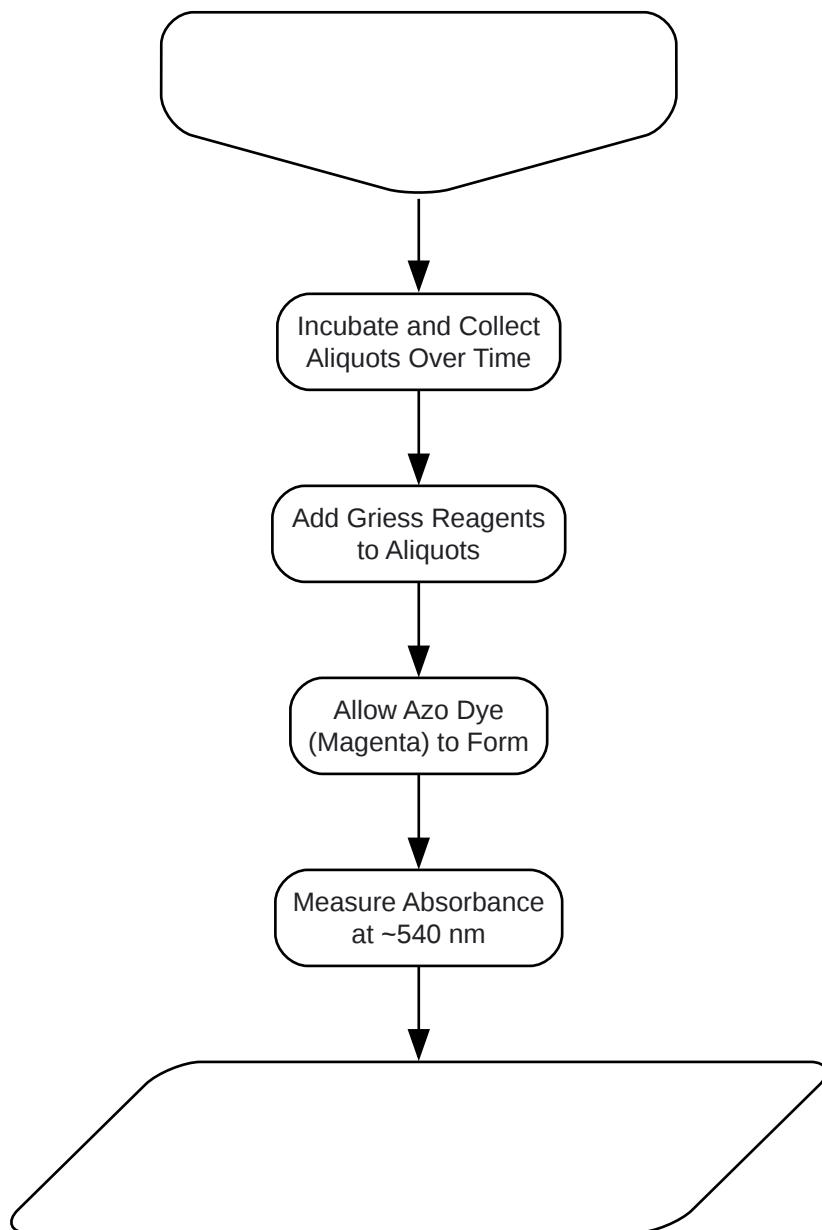
Quantification of Nitric Oxide Release

This experiment is fundamental to confirming its identity as an NO donor and determining its release kinetics (half-life).

- Methodology: The Griess assay is a common, indirect method that measures nitrite (NO_2^-), a stable breakdown product of NO in aqueous solution.

- Protocol Steps:

- A stock solution of the compound is prepared.
- The compound is added to a physiological buffer (pH 7.4) at 37°C.
- Aliquots are removed at various time points.
- Griess reagents are added to the aliquots, leading to a colorimetric reaction.
- Absorbance is measured spectrophotometrically (\approx 540 nm).
- The concentration of nitrite is calculated from a standard curve, and from this, the rate of NO release and the half-life ($t_{1/2}$) are determined.



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Caption: Experimental workflow for determining NO release kinetics via the Griess assay.

Assessment of Vasoactivity

This assay directly measures the predicted physiological effect of NO on blood vessels.

- Methodology: An ex vivo organ bath study using isolated aortic rings.
- Protocol Steps:

- Aorta is excised from a laboratory animal (e.g., a rat).
- The vessel is cut into rings and mounted in an organ bath connected to a force transducer.
- Rings are pre-constricted with an agent like phenylephrine to induce tone.
- Cumulative concentrations of the test compound are added.
- The relaxation of the aortic ring is measured.
- Data are used to generate a dose-response curve and calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation).

Evaluation of Platelet Activity

This protocol assesses the effect of NO on platelet function, a key aspect of its vascular biology.

- Methodology: Platelet aggregation assay. An alternative is to measure the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of NO signaling in platelets.[8]
- Protocol Steps (VASP Phosphorylation):
 - Isolate platelets from whole blood.[8]
 - Incubate the prepared platelet suspension with the test compound.[8]
 - Lyse the platelets and separate proteins using SDS-PAGE.
 - Perform a Western blot using antibodies specific for phosphorylated VASP (P-VASP) and total VASP.
 - Quantify the P-VASP/VASP ratio to determine the extent of NO signaling activation.

In conclusion, while direct experimental data for N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide is absent from the public domain, its structure strongly implies that it functions as

a nitric oxide donor. Its biological activities and the methods for their evaluation would be consistent with those of other well-known NONOate compounds.

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